molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Cat. No. B033524
M. Wt: 250.27 g/mol
InChI Key: OGGRBKUQRPKXIC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294849

Procedure details

Under an atmosphere of nitrogen, 375 ml of a 1.33 M solution of n-butyllithium in n-hexane were added dropwise to a solution of 61.9 g of dimethyl methylphosphonate in 587 ml of tetrahydrofuran at -70° C. After stirring the mixture for one hour at -70° C., a solution of 40 g of sec-butyl 3-methylheptanoate (prepared as described in Reference Example 1) in 70 ml of tetrahydrofuran was added dropwise at -70° C., and the mixture was stirred at the same temperature for 4 hours and then stirred overnight at room temperature. The reaction mixture was then acidified with acetic acid and filtered to remove the precipitated solid, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with water and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give 42 g of the title compound having the following physical characteristics:
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
587 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9].[CH3:13][CH:14]([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:15][C:16](OC(CC)C)=[O:17].C(O)(=O)C>CCCCCC.O1CCCC1>[O:17]=[C:16]([CH2:15][CH:14]([CH3:13])[CH2:23][CH2:24][CH2:25][CH3:26])[CH2:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
61.9 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
587 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CC(CC(=O)OC(C)CC)CCCC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for one hour at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated solid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)CC(CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.